Product packaging for 1-Bromo-2-(tert-butoxy)benzene(Cat. No.:CAS No. 344296-29-3)

1-Bromo-2-(tert-butoxy)benzene

Cat. No.: B2707723
CAS No.: 344296-29-3
M. Wt: 229.117
InChI Key: JBSSNSQYEIJWJT-UHFFFAOYSA-N
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Description

Significance as a Synthetic Intermediate in Complex Molecule Construction

The utility of 1-Bromo-2-(tert-butoxy)benzene in organic synthesis stems from its dual functionality. The bromo substituent serves as a versatile handle for a variety of transformations, most notably metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular scaffolds from simpler precursors. The bromine atom can be readily replaced by a wide range of organic fragments, making the compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science products. smolecule.comcymitquimica.com

Furthermore, the tert-butoxy (B1229062) group plays a crucial role. It can function as a protecting group for the phenolic oxygen, stable under many reaction conditions but readily removable when needed. myskinrecipes.com Its significant steric bulk can direct reactions to other positions on the aromatic ring (regioselectivity) and influence the conformational properties of the final product. This steric hindrance is particularly important in the synthesis of sterically encumbered molecules, where precise control over the three-dimensional arrangement of atoms is critical. The compound is thus employed in the preparation of complex, multi-substituted aromatic systems that are often found in biologically active compounds and advanced materials.

Historical Context of Ortho-Substituted Aryl Halides in Organic Synthesis

Aryl halides, or haloarenes, are aromatic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.org Their history in organic synthesis is rich and marks major advancements in the field. Initially, the low reactivity of the carbon-halogen bond in aryl halides (compared to alkyl halides) presented a significant challenge for chemists. wikipedia.org Early methods for their functionalization were often limited to harsh reaction conditions or specific activated substrates.

A major breakthrough came with the discovery of metal-mediated reactions. The Ullmann reaction, first reported in 1903, demonstrated the copper-mediated coupling of aryl halides, including sterically hindered ortho-substituted variants, to form biaryl compounds and aryl ethers. wiley-vch.de Another pivotal development was the formation of organometallic reagents. The preparation of Grignard reagents and organolithium compounds from aryl halides allowed the aryl ring to function as a nucleophile, opening up a vast array of synthetic possibilities. wikipedia.org

The latter half of the 20th century witnessed the rise of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of substituted arenes. wiley-vch.deacs.org These reactions offered high efficiency, functional group tolerance, and predictable regiochemistry. However, ortho-substituted aryl halides often proved to be challenging substrates due to steric hindrance, which can impede the catalytic cycle. This challenge spurred the development of new, highly active catalyst systems with bulky, electron-rich phosphine (B1218219) ligands capable of facilitating reactions even with sterically demanding partners. acs.org The development of strategies for the regioselective introduction of halogens at the ortho position, such as directed orthometallation, provided a complementary approach to traditional electrophilic aromatic substitution, further expanding the synthetic utility of this class of compounds. csic.es Today, ortho-substituted aryl halides like this compound are indispensable tools in the precise construction of complex organic molecules. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B2707723 1-Bromo-2-(tert-butoxy)benzene CAS No. 344296-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-[(2-methylpropan-2-yl)oxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSSNSQYEIJWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis of 1 Bromo 2 Tert Butoxy Benzene

Established Methodologies for Aryl Ether and Bromide Formation

The construction of 1-bromo-2-(tert-butoxy)benzene can be approached through two distinct sequential pathways, each with its own set of advantages and challenges related to regiochemical control.

Sequential Halogenation and Alkylation Pathways

Two principal synthetic strategies are recognized for the preparation of this compound. The choice between these pathways often depends on the availability of starting materials and the desired control over the final product's isomeric purity.

Pathway A: Alkylation followed by Bromination

This approach begins with the synthesis of tert-butoxybenzene (B1293632), which is then subjected to electrophilic aromatic bromination. The initial step typically involves the reaction of phenol (B47542) with isobutylene (B52900) in the presence of an acid catalyst. The subsequent bromination must then be carefully controlled to favor the formation of the ortho-isomer over the thermodynamically more stable para-isomer.

Pathway B: Bromination followed by Alkylation

Alternatively, the synthesis can commence with the bromination of phenol to produce 2-bromophenol (B46759). This intermediate is then O-alkylated to introduce the tert-butoxy (B1229062) group. This pathway offers the advantage of pre-defining the position of the bromine atom, thus avoiding the issue of ortho/para selectivity in the halogenation step.

PathwayStarting MaterialIntermediateFinal ProductKey Challenge
A Phenoltert-ButoxybenzeneThis compoundControlling ortho-selectivity during bromination
B Phenol2-BromophenolThis compoundEfficient O-alkylation of 2-bromophenol

Regioselective Electrophilic Aromatic Bromination: Catalyst and Condition Optimization

When pursuing Pathway A, the critical step is the regioselective bromination of tert-butoxybenzene. The tert-butoxy group is a strong activating group and an ortho-, para-director due to the lone pairs on the oxygen atom that can be donated to the aromatic ring through resonance. nih.govnsf.gov However, the steric bulk of the tert-butyl group significantly influences the ratio of ortho to para substitution. nsf.gov

Lewis acids such as ferric bromide (FeBr₃) and aluminum chloride (AlCl₃) are commonly used to catalyze electrophilic aromatic bromination. They function by polarizing the bromine molecule, making it a more potent electrophile. While these catalysts are effective in increasing the reaction rate, their impact on regioselectivity can be complex. Stronger Lewis acids can lead to faster reactions but may decrease the selectivity between the para and ortho positions. google.com The choice of catalyst and its concentration must be carefully optimized to achieve the desired product distribution. For instance, in related systems, the use of iron powder, which generates FeBr₃ in situ, has been employed for the bromination of sterically hindered aromatic compounds. researchgate.net

The inherent preference in the bromination of tert-butoxybenzene is for the para-substituted product, 1-bromo-4-(tert-butoxy)benzene (B1272080), due to the significant steric hindrance at the ortho positions imposed by the bulky tert-butyl group. nsf.gov However, the ortho/para ratio can be manipulated by altering the reaction conditions.

Several factors influence the regioselectivity of this reaction:

Temperature: Lower reaction temperatures generally favor the formation of the para isomer, as this is the thermodynamically more stable product. Conversely, increasing the reaction temperature can lead to a higher proportion of the ortho isomer by overcoming the activation energy barrier for substitution at the more sterically hindered position. nih.gov

Solvent: The polarity of the solvent can influence the selectivity. Less polar solvents may favor ortho substitution in some cases.

Brominating Agent: While molecular bromine (Br₂) is common, other brominating agents like N-bromosuccinimide (NBS) can offer different selectivity profiles. nih.gov The use of NBS, sometimes in conjunction with silica (B1680970) gel or other solid supports, can provide a milder and more selective bromination. nih.gov

Kinetic studies on the bromination of various alkoxybenzenes have provided quantitative data on the para/ortho product ratios. For tert-butoxybenzene, the k(obs,para)/k(obs,ortho) ratio was found to be approximately 1.70, indicating a smaller preference for para substitution compared to other, less bulky alkoxy groups. nsf.gov This suggests that while para is favored, obtaining the ortho isomer is feasible with careful control of reaction parameters.

AlkoxybenzeneAverage k(obs,para)/k(obs,ortho)
Ethoxybenzene4.44
Isopropoxybenzene4.18
tert-Butoxybenzene 1.70

The activating nature of the tert-butoxy group makes the aromatic ring susceptible to further bromination, leading to the formation of di- and polybrominated byproducts. To minimize these side reactions, several strategies can be employed:

Stoichiometric Control: Careful control of the amount of the brominating agent, using slightly less than one equivalent relative to the tert-butoxybenzene, can help to prevent over-bromination.

Reaction Time and Temperature: Shorter reaction times and lower temperatures can also limit the extent of polybromination.

Milder Brominating Agents: The use of less reactive brominating agents, such as NBS, can provide greater control over the reaction and reduce the formation of multiple substitution products. nih.gov

O-Alkylation Strategies for Tert-Butoxy Installation

Pathway B, which involves the O-alkylation of 2-bromophenol, offers a more direct route to the desired ortho-isomer. Two primary methods are available for the installation of the tert-butoxy group.

One common method is the acid-catalyzed addition of isobutylene to 2-bromophenol. This reaction proceeds via the formation of a tert-butyl carbocation, which is then attacked by the nucleophilic oxygen of the phenol. A similar procedure has been successfully used for the synthesis of 1-bromo-4-(tert-butoxy)benzene from 4-bromophenol. This reaction is typically carried out at low temperatures in a suitable solvent like dichloromethane, with a strong acid catalyst such as trifluoromethanesulfonic acid.

Alternatively, the Williamson ether synthesis can be employed. masterorganicchemistry.comrsc.org This method involves the deprotonation of 2-bromophenol with a strong base to form the corresponding phenoxide, which then acts as a nucleophile in a reaction with a tert-butyl halide. However, the Williamson ether synthesis is generally more effective with primary alkyl halides. With tertiary alkyl halides like tert-butyl bromide, the competing elimination reaction to form isobutylene is often the major pathway, making this a less favorable option for the synthesis of tert-butyl ethers. quora.com

Alkylation MethodReagentsKey Considerations
Acid-catalyzed addition of isobutylene 2-Bromophenol, isobutylene, strong acid catalyst (e.g., trifluoromethanesulfonic acid)Favorable for tertiary ethers; requires careful control of temperature.
Williamson ether synthesis 2-Bromophenol, strong base, tert-butyl halideProne to elimination side reactions with tertiary halides, leading to low yields of the desired ether. quora.com

Advanced and Emerging Synthetic Routes

The synthesis of this compound, a sterically hindered aryl halide, is a critical process for its use as a building block in complex organic molecules. Traditional methods often face challenges in controlling regioselectivity due to the ortho-, para-directing nature of the tert-butoxy group. Advanced and emerging synthetic strategies offer greater control and efficiency.

Directed Ortho-Metalation (DoM) Approaches for Controlled Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a specific adjacent (ortho) position. baranlab.orgharvard.edu The tert-butoxy group can serve as an effective DMG, enabling the selective synthesis of the ortho-bromo isomer, which is often difficult to obtain through conventional electrophilic aromatic substitution due to steric hindrance. nsf.gov

The process typically involves treating tert-butoxybenzene with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to enhance the reactivity of the base. baranlab.org This step generates a lithiated intermediate specifically at the ortho position. Subsequent quenching of this organolithium species with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, yields the desired this compound. The regioselectivity of this method is a significant advantage over electrophilic bromination, which tends to favor the para-substituted product.

The general mechanism can be summarized as:

Coordination: The Lewis basic oxygen of the tert-butoxy group coordinates to the lithium atom of the organolithium reagent.

Deprotonation: The alkyl group of the organolithium reagent abstracts a proton from the ortho position, forming a stable ortho-lithiated species. baranlab.org

Electrophilic Quench: The lithiated aromatic ring then reacts with an electrophilic bromine source to introduce the bromine atom at the targeted position.

Table 1: Representative Conditions for Directed Ortho-Metalation of tert-Butoxybenzene
Organolithium ReagentAdditiveSolventTemperature (°C)Bromine SourceTypical Yield
n-Butyllithium (n-BuLi)TMEDATetrahydrofuran (THF)-78 to 0Br₂Moderate to High
sec-Butyllithium (sec-BuLi)TMEDADiethyl Ether-781,2-DibromotetrachloroethaneHigh
tert-Butyllithium (t-BuLi)NoneTetrahydrofuran (THF)-78CBr₄Moderate

Use of Alternative Brominating Reagents (e.g., NBS)

While molecular bromine (Br₂) is a common brominating agent, its high reactivity and hazardous nature have prompted the adoption of alternative reagents. nih.gov N-Bromosuccinimide (NBS) is a widely used alternative that offers milder reaction conditions and often improved selectivity. wikipedia.orgmissouri.edu For electron-rich aromatic compounds like tert-butoxybenzene, NBS can be an effective reagent for electrophilic bromination. missouri.edu

The key advantage of NBS is that it provides a low, constant concentration of Br₂ in the reaction mixture, which can help to minimize side reactions that may occur with a high concentration of bromine. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, and various conditions can be employed to promote the bromination. For aromatic compounds, the reaction generally proceeds via an electrophilic substitution mechanism. wikipedia.orgmissouri.edu

Other alternative brominating reagents can also be employed, each with specific advantages in terms of reactivity, selectivity, and handling safety. tcichemicals.com These include reagents like Dibromoisocyanuric acid (DBI), which has shown superior brominating ability compared to NBS in some cases, and N-Bromosaccharin. tcichemicals.com The choice of reagent and conditions allows for fine-tuning the reaction to optimize the yield of the desired ortho-isomer over the para-isomer.

Table 2: Comparison of Brominating Reagents for Alkoxybenzenes
ReagentTypical ConditionsKey AdvantagesPotential Drawbacks
N-Bromosuccinimide (NBS)Polar solvent (e.g., DMF, CH₃CN), room temp. or gentle heatingEasy to handle solid, provides low Br₂ concentration, can improve selectivity. masterorganicchemistry.comMay require activation or a catalyst for less reactive substrates.
Dibromoisocyanuric acid (DBI)Strong acid (e.g., H₂SO₄)Highly effective and rapid bromination. tcichemicals.comRequires strongly acidic and corrosive conditions.
Tetrabutylammonium bromide (TBAB) / OxidantH₂O₂ / V₂O₅Avoids the direct use of Br₂, mild conditions. organic-chemistry.orgRequires a catalytic system and oxidant.

Continuous Flow Methodologies for Enhanced Production

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including this compound. rsc.orgresearchgate.net This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. springernature.com

For bromination reactions, which are often highly exothermic and can involve hazardous materials like molecular bromine, flow chemistry provides a much safer operating environment. nih.gov The small reactor volume minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for highly efficient heat exchange, preventing thermal runaways. nih.gov

Key benefits of applying continuous flow to this synthesis include:

Enhanced Safety: In-situ generation of hazardous reagents like Br₂ or KOBr can be performed, where the brominating agent is produced and immediately consumed in the next step of the flow process, avoiding storage and handling of the bulk reagent. nih.gov

Precise Control: The ability to precisely control temperature and residence time can lead to improved regioselectivity, potentially increasing the yield of the desired ortho product over the para isomer.

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Table 3: Advantages of Continuous Flow Synthesis for this compound
ParameterBatch Processing ChallengeContinuous Flow Advantage
SafetyHandling/storage of bulk Br₂; risk of thermal runaway.Small reactor volumes; potential for in-situ reagent generation. nih.gov
Heat TransferInefficient heat dissipation in large vessels can lead to side reactions.High surface-area-to-volume ratio allows for rapid heating/cooling.
RegioselectivityTemperature gradients and poor mixing can reduce selectivity.Precise temperature control and efficient mixing lead to higher selectivity. nih.gov
Scale-upNon-linear and can be complex, requiring re-optimization.Linear and predictable scale-up by extending run time.

Chemical Reactivity and Mechanistic Pathways of 1 Bromo 2 Tert Butoxy Benzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this substitution on 1-bromo-2-(tert-butoxy)benzene are governed by the electronic and steric properties of the existing tert-butoxy (B1229062) and bromo substituents.

The benzene (B151609) ring in this compound is substituted with two groups that exert competing and cooperating influences on subsequent electrophilic attacks.

Tert-Butoxy Group (-OC(CH₃)₃): The tert-butoxy group is a strong activating group. pressbooks.pub The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect). This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles than benzene itself. aakash.ac.in This resonance effect far outweighs the inductive electron-withdrawing effect (-I effect) of the electronegative oxygen atom. Consequently, the tert-butoxy group is a powerful ortho, para-director. pressbooks.pubchemistrytalk.org

Bromo Group (-Br): Halogens like bromine are a unique class of substituents. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring, making it less reactive towards electrophiles compared to benzene. stackexchange.com However, bromine also possesses lone pairs that can be donated to the ring via resonance (+R effect). Although this resonance effect is weaker than its inductive effect (due to less efficient orbital overlap between carbon's 2p and bromine's 4p orbitals), it serves to direct incoming electrophiles to the ortho and para positions. stackexchange.comyoutube.com Therefore, the bromo group is classified as a deactivating ortho, para-director. pressbooks.publibretexts.org

Combined Influence: In a disubstituted benzene ring, the directing effects of the substituents determine the position of further substitution. When an activating and a deactivating group are present, the activating group's directing effect generally dominates. stackexchange.com In this compound, the strongly activating tert-butoxy group controls the regioselectivity. Both groups direct to ortho and para positions relative to themselves. The interplay of these effects, along with steric considerations, dictates the ultimate outcome.

Table 1: Analysis of Substituent Effects on Possible Substitution Positions

Position Relation to -OC(CH₃)₃ Relation to -Br Combined Electronic Effect Steric Hindrance
C3 Ortho Meta Strongly Activated High (adjacent to bulky tert-butoxy)
C4 Meta Para Moderately Deactivated Low
C5 Para Meta Strongly Activated Low
C6 Meta Ortho Moderately Deactivated High (between two substituents)

The mechanism of EAS proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The stability of this intermediate is crucial, as the transition state leading to it is the rate-determining step of the reaction. fiveable.melumenlearning.com More stable arenium ions form faster, leading to the major product.

For this compound, we can analyze the stability of the arenium ions formed from attack at the four possible positions:

Attack at C3 (ortho to -OC(CH₃)₃): The positive charge in the arenium ion can be delocalized over three ring carbons and, importantly, onto the oxygen atom of the tert-butoxy group. This creates a fourth resonance structure, which significantly stabilizes the intermediate. askthenerd.comlibretexts.org However, this position is sterically hindered.

Attack at C5 (para to -OC(CH₃)₃): Similar to ortho attack, the positive charge can be delocalized onto the oxygen atom, providing substantial resonance stabilization. This position is sterically much more accessible than C3.

Attack at C4 (para to -Br): The positive charge can be delocalized onto the bromine atom. While this provides some stabilization, it is less effective than delocalization onto oxygen due to the poorer orbital overlap. stackexchange.com This position is meta to the strongly activating tert-butoxy group, making the initial attack less favorable.

Attack at C6 (ortho to -Br): The arenium ion is stabilized by resonance with the bromine atom but is destabilized by its proximity to the bulky tert-butoxy group and being meta to the activating group.

The intermediates resulting from attack at the ortho (C3) and para (C5) positions relative to the tert-butoxy group are the most stable due to the powerful resonance stabilization provided by the oxygen atom.

The regiochemical outcome of a secondary EAS reaction on this compound is a direct consequence of the combined directing influences and the relative stabilities of the arenium ion intermediates.

The dominant factor is the strongly activating and ortho, para-directing tert-butoxy group. This directs incoming electrophiles primarily to the C3 and C5 positions. The bromo group, a weaker ortho, para-director, would direct to C4 and C6. Since the activator's influence prevails, C3 and C5 are the electronically favored positions.

Between C3 and C5, steric hindrance plays a decisive role. The tert-butyl group is exceptionally bulky and significantly impedes the approach of an electrophile to the adjacent C3 position. ucalgary.ca The C5 position, being para to the tert-butoxy group, is sterically unhindered.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur overwhelmingly at the C5 position .

Table 2: Predicted Regioselectivity in EAS Reactions

Electrophile (E⁺) Major Product
Br⁺ (from Br₂/FeBr₃) 1,4-Dibromo-2-(tert-butoxy)benzene
NO₂⁺ (from HNO₃/H₂SO₄) 1-Bromo-2-(tert-butoxy)-4-nitrobenzene
SO₃ (from fuming H₂SO₄) 4-Bromo-3-(tert-butoxy)benzenesulfonic acid
R⁺ (from R-Cl/AlCl₃) 1-Bromo-2-(tert-butoxy)-4-alkylbenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Aryl halides like this compound are generally unreactive towards SNAr unless certain conditions are met.

The most common SNAr pathway is the addition-elimination mechanism. This reaction proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion called a Meisenheimer complex. libretexts.orgopenstax.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

This mechanism is only efficient if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group. openstax.orgphiladelphia.edu.jo These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

This compound lacks any strong electron-withdrawing groups. The tert-butoxy group is, in fact, electron-donating by resonance, which increases the electron density of the ring and would destabilize the negatively charged Meisenheimer intermediate. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution via the direct displacement (addition-elimination) mechanism under standard SNAr conditions.

In the absence of activating groups and in the presence of a very strong base (such as sodium amide, NaNH₂), aryl halides can undergo substitution through an elimination-addition mechanism that proceeds via a highly reactive benzyne (B1209423) intermediate. philadelphia.edu.jochemistrysteps.com

This mechanism is applicable to this compound:

Elimination: The strong base (B⁻) abstracts a proton from the position ortho to the bromine atom. In this molecule, the only available ortho proton is at the C6 position. This is followed by the elimination of the bromide ion to form a strained, reactive triple bond within the benzene ring, creating the 3-(tert-butoxy)benzyne intermediate. chemistrysteps.com

Addition: The nucleophile (e.g., NH₂⁻ from the sodium amide) then attacks one of the two carbons of the benzyne "triple bond". This can occur at either C1 or C2. Subsequent protonation yields the final products.

The addition of the nucleophile to the unsymmetrical 3-(tert-butoxy)benzyne intermediate can lead to two different regioisomeric products. The electronic effects of the tert-butoxy group would influence the regioselectivity of this addition step, often leading to a mixture of products. youtube.com

Organometallic Cross-Coupling Reactions of this compound

This compound is a versatile substrate in organometallic cross-coupling reactions, primarily due to the presence of the aryl bromide moiety. The carbon-bromine bond is susceptible to oxidative addition to low-valent transition metal catalysts, particularly palladium(0), initiating a variety of catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of the tert-butoxy group, a bulky and electron-donating substituent, influence the reactivity of the substrate in these transformations.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. mit.edu For a substrate like this compound, the palladium-catalyzed cross-coupling reaction begins with the generation of an active Pd(0) species, which then undergoes oxidative addition into the C-Br bond. nobelprize.org This step is followed by transmetalation with an organometallic partner or reaction with a nucleophile, and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. nobelprize.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The reaction is widely used due to the stability, low toxicity, and commercial availability of the boron reagents. organic-chemistry.orgnih.gov

For this compound, the Suzuki-Miyaura coupling provides a direct route to biaryl compounds and other substituted benzene derivatives. The reaction's success depends on the choice of catalyst, ligand, base, and solvent. The bulky tert-butoxy group ortho to the bromine atom can influence the reaction kinetics, often requiring ligands that promote efficient oxidative addition and reductive elimination.

The scope of the reaction is broad, accommodating a variety of boronic acid partners. Both electron-rich and electron-poor arylboronic acids can be successfully coupled, as can alkenyl, alkyl, and heteroaromatic boronic acids or their corresponding esters. nih.gov The presence of a base is crucial for activating the organoboron reagent to facilitate the transmetalation step. organic-chemistry.orgresearchgate.net

Table 1: Potential Scope of Boronic Acid Partners for Suzuki-Miyaura Coupling with this compound

Boronic Acid Partner Type Example Potential Product Structure
Aryl Phenylboronic acid 2-(tert-Butoxy)-1,1'-biphenyl
Electron-Rich Aryl 4-Methoxyphenylboronic acid 2-(tert-Butoxy)-4'-methoxy-1,1'-biphenyl
Electron-Poor Aryl 4-(Trifluoromethyl)phenylboronic acid 2-(tert-Butoxy)-4'-(trifluoromethyl)-1,1'-biphenyl
Heteroaryl Pyridine-3-boronic acid 3-(2-(tert-Butoxyphenyl))pyridine
Alkenyl Vinylboronic acid 1-(tert-Butoxy)-2-vinylbenzene

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. youtube.com The reaction with this compound would involve the formation of an arylpalladium intermediate, followed by insertion of the alkene and subsequent β-hydride elimination to yield the C-C coupled product. This provides a pathway to various stilbene (B7821643) and cinnamate (B1238496) analogues.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. youtube.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The coupling of this compound with various terminal alkynes is an efficient method for the synthesis of 2-alkynyl(tert-butoxy)benzene derivatives. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can facilitate these couplings under mild conditions, even at room temperature. organic-chemistry.org

Table 2: Potential Scope of Heck and Sonogashira Coupling Partners

Reaction Type Coupling Partner Potential Product
Heck Styrene 1-(tert-Butoxy)-2-styrylbenzene
Heck Ethyl acrylate Ethyl 3-(2-(tert-butoxyphenyl))acrylate
Sonogashira Phenylacetylene 1-(tert-Butoxy)-2-(phenylethynyl)benzene

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a primary method for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org For this compound, this reaction allows for the introduction of primary and secondary amines, as well as a range of amine analogues.

The development of sterically hindered and electron-rich phosphine ligands, such as those based on biaryl backbones, has been critical to the reaction's success, allowing for the coupling of a wide array of amines and aryl halides under mild conditions. mit.edunih.gov The choice of base and solvent is also crucial for achieving high yields. nih.gov The reaction can be used to synthesize N-aryl derivatives of aliphatic and aromatic amines, as well as heterocycles.

Table 3: Potential Scope of Amine Coupling Partners for Buchwald-Hartwig Amination

Amine Partner Product Class
Aniline (B41778) N-(2-(tert-Butoxyphenyl))aniline
Morpholine 4-(2-(tert-Butoxyphenyl))morpholine
n-Hexylamine N-(2-(tert-Butoxyphenyl))hexan-1-amine
Carbazole (B46965) 9-(2-(tert-Butoxyphenyl))-9H-carbazole

Beyond the classic Buchwald-Hartwig amination for C-N bond formation, palladium catalysis also enables the formation of C-O bonds. beilstein-journals.org The palladium-catalyzed coupling of aryl halides with alcohols and phenols provides a powerful alternative to traditional methods like the Williamson ether synthesis.

For this compound, C-O coupling reactions can be used to synthesize diaryl ethers or aryl alkyl ethers. These transformations often require specialized, bulky phosphine ligands to achieve high efficiency, particularly with less reactive, electron-neutral or electron-rich aryl bromides. mit.edu Similarly, C-N bond formation can be extended to include not just amines but also amides and other nitrogen nucleophiles, significantly broadening the synthetic utility of the starting material. beilstein-journals.org

The catalytic cycle for palladium-catalyzed cross-coupling reactions of this compound fundamentally involves three key steps: oxidative addition, transmetalation (or nucleophilic attack), and reductive elimination. nobelprize.org

Oxidative Addition : This is the initial and often rate-determining step where the C-Br bond of this compound reacts with a Pd(0) complex to form a Pd(II) species. nobelprize.orgmdpi.com The rate of this step is influenced by the electron density of the aryl halide and the nature of the palladium ligand. nih.govresearchgate.net The electron-donating nature of the tert-butoxy group might slightly decrease the rate of oxidative addition compared to electron-deficient aryl bromides.

Transmetalation : In reactions like the Suzuki-Miyaura coupling, this step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. nobelprize.org The mechanism of transmetalation is complex and can proceed through different pathways, often involving a base to form a more nucleophilic "ate" complex (e.g., a boronate complex). dntb.gov.uanih.govresearchgate.net This step results in a diorganopalladium(II) intermediate. nobelprize.org

Reductive Elimination : This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C, C-N, or C-O bond. nobelprize.org This process regenerates the active Pd(0) catalyst, allowing the cycle to continue. The steric bulk of the ortho-tert-butoxy group and the phosphine ligands can influence the rate and efficiency of this product-forming step. rsc.org

Nickel-Catalyzed Photoredox Cross-Coupling Reactions

Nickel-catalyzed photoredox cross-coupling has emerged as a powerful methodology for carbon-heteroatom bond formation under mild conditions. researchgate.net These reactions harness the energy of visible light to access nickel oxidation states that can be challenging to achieve through traditional thermal chemistry. researchgate.net For a substrate like this compound, this approach facilitates reactions such as C-O and C-N bond formation. The synergistic combination of a photocatalyst and a nickel catalyst enables the coupling of aryl bromides with a wide array of nucleophiles, including alcohols, phenols, and various amines. researchgate.netnih.gov This dual catalytic system is noted for its high efficiency and mild reaction conditions, often operating at room temperature. nih.gov

Role of Tert-Butylamine (B42293) as a Bifunctional Additive

A significant advancement in nickel-catalyzed photoredox chemistry is the use of tert-butylamine as a cost-effective, bifunctional additive. acs.org Traditionally, achieving optimal synergy between ligands and bases in cross-coupling reactions requires careful, case-by-case optimization. uni-regensburg.de Tert-butylamine simplifies this by effectively serving as both a ligand and a base. researchgate.net This dual function addresses common challenges associated with conventional bases, such as poor solubility or the need for specific, often expensive, ligands. acs.orguni-regensburg.de As a mild alkylamine, it possesses sufficient basicity to facilitate the reaction while being compatible with a broad range of functional groups. acs.org Its use streamlines reaction conditions and has been shown to be effective for C-O and C-N cross-coupling reactions involving diverse nucleophiles and electrophiles, including biomolecules. nih.govuni-regensburg.de

Reaction Scope and Functional Group Tolerance

Nickel-catalyzed photoredox cross-coupling reactions exhibit a broad substrate scope and excellent functional group tolerance, making them highly versatile for organic synthesis. researchgate.netnih.gov Aryl bromides, such as this compound, can be successfully coupled with a variety of nucleophiles. The methodology is compatible with aryl halides bearing both electron-donating and electron-withdrawing groups. acs.org

Key features of the reaction scope include:

Nucleophiles : A diverse range of nucleophiles can be employed, including aliphatic alcohols, phenols, anilines, sulfonamides, sulfoximines, and imines. researchgate.netresearchgate.netnih.gov

Electrophiles : The system demonstrates high tolerance for various functional groups on the aryl bromide. Groups such as acetyl, trifluoromethyl, amide, methylsulfonyl, cyano, and ester are well-tolerated. researchgate.netacs.org

Mild Conditions : The reactions are typically conducted under visible light irradiation at ambient temperature, which preserves sensitive functional groups that might not be stable under harsher thermal conditions. acs.org

This broad compatibility allows for applications in complex molecule synthesis and late-stage functionalization. acs.org

Functional Group on Aryl BromideTolerance LevelExample Nucleophile Classes
Ester (-COOR)HighAlcohols, Amines
Ketone (-COR)HighAmines, Sulfonamides
Nitrile (-CN)HighAlcohols, Phenols
Amide (-CONR₂)HighAliphatic Alcohols, Anilines
Trifluoromethyl (-CF₃)HighPhenols, Imines
Sulfone (-SO₂R)HighAlcohols, Amines

Copper-Catalyzed Reactions and Complementary Methodologies

Copper-catalyzed reactions represent a classic and cost-effective alternative for forming carbon-heteroatom bonds with aryl halides. These methodologies can be complementary to nickel- and palladium-catalyzed systems. For instance, copper-catalyzed C-N cross-coupling of aryl bromides with various amines, including anilines and alkyl amines, is a well-established transformation. acs.org Mechanistic studies on related copper-catalyzed reactions have provided evidence for the involvement of radical intermediates. berkeley.eduescholarship.org For example, in the amidation of alkanes, a tert-butoxy radical can be generated, which then abstracts a hydrogen atom to form an alkyl radical. berkeley.edu While not a direct transformation of this compound, this illustrates the radical pathways accessible with copper catalysis. Some modern copper-catalyzed protocols are designed to work in aqueous micellar conditions, enhancing the sustainability of the process. acs.org These reactions often show good functional group tolerance, accommodating sensitive groups like benzyl (B1604629) ethers. acs.org

Iron-Catalyzed Transformations

Iron, being earth-abundant and low-cost, is an attractive metal for catalysis. researchgate.net Iron-catalyzed transformations have been developed for a range of reactions, including cross-coupling and C-H activation. mdpi.com These methods provide a sustainable alternative to those using precious metals. researchgate.net For aryl halides like this compound, iron-catalyzed cross-coupling reactions can facilitate the formation of C-C bonds. mdpi.com Mechanistic investigations into some iron-catalyzed reactions have revealed the involvement of radical species. For instance, the β-methyl scission of tert-butoxy radicals to generate methyl radicals can be facilitated by an iron catalyst. nih.gov While the direct application to this compound may require specific optimization, the broader field of iron catalysis shows high functional group tolerance and offers powerful tools for constructing complex molecules from simple precursors. researchgate.netmdpi.com

Metal-Halogen Exchange Reactions (e.g., with Lithium, Magnesium)

Metal-halogen exchange is a fundamental and widely used reaction in organometallic chemistry for converting organic halides into highly reactive organometallic reagents. wikipedia.org For an aryl bromide such as this compound, this transformation is typically achieved using organolithium reagents (like n-butyllithium or t-butyllithium) or magnesium metal. wikipedia.orgethz.ch

Lithium-Halogen Exchange : This reaction is typically very fast, often proceeding rapidly even at low temperatures. ethz.chresearchgate.net Treating this compound with an alkyllithium reagent, such as n-butyllithium, would result in the formation of 2-(tert-butoxy)phenyllithium and the corresponding alkyl bromide. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting organolithium species is a potent nucleophile and can be used in a variety of subsequent transformations, including reactions with electrophiles like aldehydes, ketones, or carbon dioxide. researchgate.net

Grignard Reagent Formation : The reaction of this compound with magnesium metal, typically in an etheral solvent like THF, yields the corresponding Grignard reagent, 2-(tert-butoxy)phenylmagnesium bromide. ethz.ch This transformation involves the oxidative addition of magnesium into the carbon-bromine bond. ethz.ch Grignard reagents are versatile intermediates in organic synthesis, serving as powerful carbon nucleophiles for building more complex molecular structures. nih.govnih.gov

ReagentProductTypical Conditions
n-Butyllithium (n-BuLi)2-(tert-butoxy)phenyllithiumInert solvent (e.g., THF, ether), low temperature (-78 °C)
Magnesium (Mg) metal2-(tert-butoxy)phenylmagnesium bromideAnhydrous ether or THF, room temperature or gentle heating

Radical Reactions and Reductive Transformations

Beyond ionic and organometallic pathways, this compound can participate in radical reactions. Aryl halides can generate aryl radicals via single-electron transfer (SET) reduction. This process can be initiated through various means, including photochemically or with chemical reductants. The resulting 2-(tert-butoxy)phenyl radical is a highly reactive intermediate capable of undergoing several transformations.

Reductive cross-coupling reactions represent a key transformation in this category. acs.org In dual nickel- and photoredox-catalyzed systems, an aryl bromide can be coupled with an alkyl electrophile under reductive conditions. This process avoids the need for pre-formed organometallic reagents and proceeds under exceptionally mild conditions, showing high functional-group tolerance. acs.org The mechanism involves the generation of radical intermediates that are managed within the catalytic cycles. While radical bromination is a common method to introduce bromine onto alkyl chains, radical reactions involving the aromatic ring of this compound are centered on the reactivity of the C-Br bond. youtube.com

Generation and Reactivity of Aryl Radicals

The generation of an aryl radical from this compound involves the homolytic cleavage of the C-Br bond. Modern synthetic methods have enabled the formation of such radicals under mild conditions, moving away from classical methods that often required harsh reagents like tributyltin hydride. rsc.orgresearchgate.net

Current methodologies for generating the 2-(tert-butoxy)phenyl radical from its bromide precursor include:

Photoredox Catalysis: Visible-light photoredox catalysis is a powerful tool for generating aryl radicals. researchgate.net In a typical cycle, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with this compound. The resulting radical anion of the aryl bromide rapidly fragments, cleaving the C-Br bond to release a bromide anion and the desired 2-(tert-butoxy)phenyl radical. researchgate.netrsc.org

Transition-Metal-Mediated Processes: Certain transition metal complexes can facilitate the formation of aryl radicals.

Electrochemical Methods: Synthetic electrochemistry offers a reagent-free alternative for generating aryl radicals through controlled reduction of the aryl bromide at an electrode surface. rsc.org

Once generated, the 2-(tert-butoxy)phenyl radical is a highly reactive intermediate. Its subsequent reactions are diverse and synthetically useful. Key reaction pathways include:

Hydrogen Atom Transfer (HAT): The aryl radical can abstract a hydrogen atom from a suitable donor molecule in the reaction medium, resulting in the formation of tert-butoxybenzene (B1293632).

Addition to π-Systems: The radical can add to double or triple bonds, both intermolecularly and intramolecularly. This pathway is fundamental for forming new carbon-carbon bonds.

Arylation of (Hetero)arenes: The electrophilic nature of the aryl radical allows it to add to electron-rich aromatic and heteroaromatic systems, leading to C-H arylation products. rsc.org

The bulky tert-butoxy group ortho to the radical center can sterically influence the approach of substrates, potentially affecting the rates and selectivity of these reactions.

Regioselectivity and Stereochemical Outcomes in Intramolecular Cyclizations

The regioselectivity of an intramolecular aryl radical cyclization—the preferential formation of one constitutional isomer over another—is a critical aspect of the reaction's outcome. It is largely governed by a set of principles, often referred to as Baldwin's rules, which favor certain ring sizes and cyclization geometries.

Exo vs. Endo Cyclization: For aryl radicals, 5-exo cyclizations are generally kinetically favored over 6-endo cyclizations. In a hypothetical scenario where the tert-butoxy group is part of a longer chain tethered to the aromatic ring, the radical would preferentially attack the tether to form a five-membered ring (exo) rather than a six-membered ring (endo). The specific substitution on the tether can, however, alter this preference. researcher.life

Factors Influencing Regioselectivity: The outcome of these cyclizations can be tuned by several factors. Computational studies on related systems, such as aryl propiolates, show that the reaction pathway can be directed toward different cyclization modes (e.g., ipso- vs. ortho-cyclization) depending on the reaction conditions and the nature of the radical intermediates. rsc.orgrsc.org The electronic properties of the radical acceptor and steric hindrance near the reaction centers play a crucial role. nih.gov

Stereochemical outcomes in these cyclizations would be relevant if new chiral centers are formed. The stereochemistry would be influenced by the conformation of the transition state, with the bulky tert-butoxy group likely playing a significant role in directing the stereochemical course of the reaction by favoring transition states that minimize steric strain.

Functional Group Interconversions and Derivatizations at the Aryl Bromide Site

The aryl bromide moiety in this compound is a versatile handle for a wide array of functional group interconversions and derivatizations, primarily through organometallic intermediates and transition-metal-catalyzed cross-coupling reactions.

One of the most fundamental transformations is the formation of a Grignard reagent . By reacting this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF), 2-(tert-butoxy)phenylmagnesium bromide can be prepared. adichemistry.commnstate.eduwvu.edu This reaction inverts the polarity at the carbon atom, turning it from an electrophilic site into a potent nucleophile. wvu.edu This Grignard reagent can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide (to form a carboxylic acid). adichemistry.comwvu.edu The closely related compound 1-bromo-2-(tert-butyl)benzene (B1280680) is known to readily form a Grignard reagent, suggesting a similar reactivity for the tert-butoxy analogue.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are widely applicable for the derivatization of aryl bromides like this compound. nih.govyoutube.com These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. The table below summarizes several key cross-coupling reactions.

Table 1: Key Derivatization Reactions at the Aryl Bromide Site

Reaction Name Coupling Partner Reagent/Catalyst System Product Type
Suzuki Coupling Organoboron compound (e.g., Ar'-B(OH)₂) Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Biaryl
Heck Coupling Alkene (e.g., R-CH=CH₂) Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Substituted Alkene
Stille Coupling Organostannane (e.g., R-SnBu₃) Pd catalyst (e.g., Pd(PPh₃)₄) Aryl-Substituted Compound
Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH) Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) Aryl Alkyne
Buchwald-Hartwig Amination Amine (R₂NH) Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) Aryl Amine
Grignard Reagent Formation Magnesium (Mg) Anhydrous Ether Organomagnesium Halide

Each of these reactions provides a pathway to significantly different molecular architectures. For instance, Suzuki coupling would yield 2-(tert-butoxy)biphenyl (B13703574) derivatives, while Sonogashira coupling would produce 1-alkynyl-2-(tert-butoxy)benzene compounds. The Buchwald-Hartwig amination is a powerful method for introducing nitrogen-based functional groups, leading to various anilines. The choice of phosphine ligands for the palladium catalyst can be crucial in overcoming the steric hindrance from the ortho tert-butoxy group and achieving high reaction yields.

Strategic Applications of 1 Bromo 2 Tert Butoxy Benzene in Complex Organic Synthesis

Versatile Building Block for Biaryl Systems and Highly Substituted Aromatic Scaffolds

The construction of biaryl frameworks is a cornerstone of modern organic synthesis, and 1-bromo-2-(tert-butoxy)benzene serves as an excellent precursor for this purpose. The carbon-bromine bond is readily activated by palladium catalysts, facilitating cross-coupling reactions.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is one of the most efficient methods for creating carbon-carbon bonds. sandiego.edunumberanalytics.com this compound is an effective coupling partner in these reactions, allowing for the synthesis of a wide array of 2-alkoxy-substituted biaryls. numberanalytics.comnih.gov The bulky tert-butoxy (B1229062) group can influence the reaction's outcome and provides a synthetic handle for further manipulation; it can be cleaved under acidic conditions to reveal a phenol (B47542), which can then be used in subsequent functionalization steps.

EntryArylboronic AcidCatalyst / LigandBaseProductReference
1Phenylboronic acidPd(OAc)2 / SPhosK3PO42-(tert-butoxy)biphenyl (B13703574) nih.gov
24-Methylphenylboronic acidPd(PPh3)4Na2CO32-(tert-butoxy)-4'-methylbiphenyl sandiego.edu
33-Methoxyphenylboronic acid[Pd(allyl)Cl]2 / t-BuXPhosK3PO42-(tert-butoxy)-3'-methoxybiphenyl researchgate.net

Beyond cross-coupling, this compound is a key substrate for creating highly substituted aromatic scaffolds through Directed ortho-Metalation (DoM). wikipedia.org In this strategy, the oxygen atom of the tert-butoxy group acts as a directing metalation group (DMG), coordinating to a strong organolithium base. wikipedia.orguwindsor.ca This directs the deprotonation exclusively to the ortho-position (C6), creating a lithiated intermediate. This intermediate can then be quenched with various electrophiles to install a second substituent with high regioselectivity. This method provides access to 1,2,3-trisubstituted benzene (B151609) derivatives, which are challenging to synthesize through classical electrophilic aromatic substitution. uwindsor.ca The bromine atom can also serve as a directing group for metalation, further expanding the synthetic possibilities. nih.gov

Precursor for Diverse Heterocyclic Compound Syntheses

Heterocyclic compounds are integral to medicinal chemistry and materials science. This compound is a strategic starting material for the synthesis of important oxygen- and nitrogen-containing heterocycles, such as dibenzofurans and carbazoles.

The synthesis of dibenzofurans can be achieved through a one-pot sequence. First, an Ullmann or Buchwald-Hartwig type C-O coupling reaction between this compound and a phenol generates a diaryl ether intermediate (e.g., 1-bromo-2-phenoxy-benzene). nih.gov This is followed by an intramolecular palladium-catalyzed C-H activation or aryl-aryl coupling, which forms the furan (B31954) ring to yield the dibenzofuran (B1670420) core. nih.govorganic-chemistry.org

Similarly, carbazoles can be synthesized using a strategy centered around the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This palladium-catalyzed C-N coupling reaction joins this compound with an aniline (B41778) derivative. organic-synthesis.comresearchgate.netacs.org The resulting N-(2-(tert-butoxy)phenyl)aniline intermediate can then undergo intramolecular cyclization, often promoted by a palladium catalyst, to construct the carbazole (B46965) skeleton. The tert-butoxy group can be retained or removed in the final product to modulate its properties.

Target HeterocycleKey Intermediate TypeKey ReactionsReference
DibenzofuranDiaryl etherUllmann Coupling, Intramolecular C-H Arylation nih.gov
CarbazoleDiaryl amineBuchwald-Hartwig Amination, Intramolecular C-H Amination wikipedia.orgnih.gov
Benzofuran2-Alkoxy-substituted stilbene (B7821643)Heck Coupling, Oxidative Cyclization thieme-connect.com

Role in the Elaboration of Polyfunctionalized Organic Molecules

The distinct reactivity of the bromo and tert-butoxy substituents on the same aromatic ring makes this compound an ideal platform for the synthesis of polyfunctionalized molecules. The two groups can be addressed in a sequential and orthogonal manner, allowing for the precise installation of various functionalities.

A typical strategy involves first utilizing the bromine atom in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Heck coupling) to introduce a carbon-based substituent. numberanalytics.comthieme-connect.com The tert-butoxy group remains intact under these conditions. In a subsequent step, the tert-butoxy group can be selectively cleaved using a strong acid (like trifluoroacetic acid) to unmask a hydroxyl group. This phenol can then participate in a new set of reactions, such as etherification (Williamson ether synthesis), esterification, or another cross-coupling reaction. This stepwise approach provides a high degree of control over the final structure. Furthermore, Directed ortho-Metalation can be used at different stages to introduce additional substituents with precise regiocontrol, further increasing molecular complexity. nih.gov

Synthesis of Analogues and Derivatives with Tuned Reactivity Profiles

The reactivity of this compound can be fine-tuned through the synthesis of its analogues and derivatives. Modifying the steric and electronic environment of the aromatic ring allows chemists to control reaction rates and selectivities.

For example, introducing additional bulky groups, such as in 1-bromo-2,4,6-tri-tert-butylbenzene, significantly increases steric hindrance around the bromine atom. This can be exploited to favor specific reaction pathways or to synthesize highly hindered ligands for catalysis. The synthesis of related compounds like 1-bromo-2-(tert-butyl)benzene (B1280680), which lacks the oxygen atom, provides a building block with different directing group capabilities and electronic properties. chemicalbook.com

Conversely, derivatives can be made where the tert-butoxy group is replaced by other protecting groups, such as a methoxymethyl (MOM) ether. These alternative groups have different cleavage conditions, offering greater flexibility in multi-step syntheses. The selective dealkylation of the tert-butoxy group also yields 2-bromophenol (B46759), a valuable intermediate in its own right for synthesizing a different class of compounds, including dibenzofurans and other heterocycles. nih.gov The reactivity of bromo-derivatives of benzo[1,2-d:4,5-d′]bis( wikipedia.orguwindsor.cathiadiazole) has also been studied, showing how the electronic nature of the core ring system impacts the reactivity of the bromine substituent in nucleophilic substitution and cross-coupling reactions. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 1 Bromo 2 Tert Butoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional (2D) correlation experiments, an unambiguous assignment of all atoms and their connectivity within 1-bromo-2-(tert-butoxy)benzene can be achieved.

The ¹H NMR spectrum provides information about the chemical environment and neighboring protons for each hydrogen atom in the molecule. For this compound, the spectrum is characterized by two main regions: the aromatic region and the aliphatic region.

Experimental ¹H NMR data for the compound shows a complex multiplet pattern for the four protons on the benzene (B151609) ring and a distinct singlet for the nine equivalent protons of the tert-butyl group. chemicalbook.com The deshielding effect of the electronegative oxygen and bromine atoms causes the aromatic protons to resonate at lower field (higher ppm values). The proton ortho to the bromine and meta to the ether group is expected to be the most downfield. The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet at a characteristic upfield chemical shift. chemicalbook.com

AssignmentChemical Shift (δ) ppmMultiplicityIntegration
Aromatic Protons (Ar-H)7.58 - 7.02Multiplet (m)4H
tert-Butyl Protons (-C(CH₃)₃)1.51Singlet (s)9H

While specific experimental ¹³C NMR data is not widely published, the chemical shifts can be reliably predicted. The carbon atoms directly attached to the bromine (C1) and the oxygen (C2) are significantly influenced. The C1 carbon experiences a moderate deshielding effect from the bromine, while the C2 carbon is strongly deshielded by the electronegative oxygen atom, causing it to appear significantly downfield. The remaining aromatic carbons have shifts typical for a substituted benzene ring. In the aliphatic region, the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group have characteristic chemical shifts.

AssignmentPredicted Chemical Shift (δ) ppm
C2 (Ar-O)152 - 156
Aromatic CH115 - 134
C1 (Ar-Br)112 - 116
Quaternary Carbon (-O-C(CH₃)₃)79 - 82
Methyl Carbons (-C(CH₃)₃)28 - 30

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be observed between the adjacent protons on the aromatic ring, confirming their connectivity and helping to delineate the specific four-proton spin system. No cross-peaks would be seen for the tert-butyl singlet, as it has no proton neighbors. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. creative-biostructure.com An HSQC spectrum would show a correlation cross-peak between the singlet at ~1.51 ppm and the methyl carbon signal at ~29 ppm. It would also show distinct cross-peaks for each aromatic proton and its corresponding carbon atom in the 115-134 ppm range, allowing for the unambiguous assignment of each aromatic CH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include a cross-peak between the tert-butyl protons (~1.51 ppm) and the quaternary carbon of the ether linkage (~80 ppm), as well as a correlation to the C2 aromatic carbon (~154 ppm). These correlations would definitively link the tert-butoxy (B1229062) group to the benzene ring at the C2 position.

Infrared (IR) and Raman Spectroscopy: Vibrational Mode Assignments and Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. arxiv.orgmdpi.com For this compound, the spectra are dominated by vibrations characteristic of the substituted benzene ring and the tert-butyl ether group.

The IR spectrum is expected to show strong absorptions for C-O and C-H bonds. Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data, especially for the C=C bonds of the aromatic ring and the C-Br bond. nih.gov

Key expected vibrational modes include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong, sharp bands below 3000 cm⁻¹ due to the methyl groups of the tert-butyl moiety.

Aromatic C=C stretching: A series of medium to strong bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

Aliphatic C-H bending: A characteristic strong band around 1365-1395 cm⁻¹ is indicative of the tert-butyl group.

Aryl Ether C-O stretching: A strong, prominent band around 1250 cm⁻¹ corresponding to the asymmetric Ar-O-C stretch.

C-Br stretching: A band in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹.

Out-of-Plane (OOP) C-H bending: A strong band around 750 cm⁻¹ is highly characteristic of ortho (1,2-) disubstitution on a benzene ring.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100 - 3000MediumMedium
Aliphatic C-H Stretch2980 - 2870StrongStrong
Aromatic C=C Stretch1600 - 1450Medium-StrongMedium-Strong
Aliphatic C-H Bend (tert-butyl)1395 - 1365StrongMedium
Asymmetric Ar-O-C Stretch1270 - 1230StrongWeak
Aromatic C-H OOP Bend (ortho)770 - 735StrongWeak
C-Br Stretch600 - 500MediumStrong

X-ray Crystallography: Solid-State Structure Determination and Intermolecular Interactions (if applied to key derivatives)

To date, the solid-state structure of this compound has not been reported in the crystallographic literature. The compound exists as a liquid or low-melting solid, making single-crystal X-ray diffraction challenging without specialized crystallization techniques. sigmaaldrich.com

Should a suitable crystalline derivative be synthesized, X-ray crystallography would provide definitive proof of the molecular structure in the solid state. This analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the spatial arrangement of the bulky tert-butoxy group relative to the bromine atom on the benzene ring. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as van der Waals forces, that govern the solid-state properties.

Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Insights from Fragmentation Patterns (beyond basic identification)

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns under ionization. libretexts.org

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity (an M and M+2 peak) at m/z 228 and 230, respectively. youtube.com

The fragmentation pattern provides significant mechanistic insight. The most prominent fragmentation pathway for aryl tert-butyl ethers is the cleavage of the C-O bond, leading to the loss of a stable tert-butyl radical. miamioh.edu

Loss of a tert-butyl radical ([M - 57]⁺): Alpha-cleavage results in the formation of a bromophenoxonium-type ion. This fragment would appear as an isotopic doublet at m/z 171 and 173 and is expected to be the base peak due to its stability.

Loss of isobutylene (B52900) ([M - 56]): A rearrangement reaction can lead to the elimination of a neutral isobutylene molecule, resulting in a bromophenol radical cation at m/z 172 and 174.

Loss of Bromine ([M - 79/81]⁺): Cleavage of the C-Br bond would result in a tert-butoxybenzene (B1293632) cation at m/z 149.

m/z (mass/charge)Proposed Fragment IdentityFragmentation Pathway
228 / 230[C₁₀H₁₃BrO]⁺ (Molecular Ion)Parent Molecule
171 / 173[C₆H₄BrO]⁺Loss of •C(CH₃)₃ (tert-butyl radical)
172 / 174[C₆H₅BrO]⁺•Loss of C₄H₈ (isobutylene)
149[C₁₀H₁₃O]⁺Loss of •Br (bromine radical)
57[C₄H₉]⁺tert-butyl cation

Computational and Theoretical Investigations of 1 Bromo 2 Tert Butoxy Benzene

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. researchgate.netyoutube.com It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state on the potential energy surface. nih.govnih.gov

For 1-Bromo-2-(tert-butoxy)benzene, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net The geometry of the benzene (B151609) ring is expected to show minor deviations from perfect planarity due to the electronic and steric effects of the substituents. The C-Br and C-O bond lengths would be key parameters, reflecting the electronic interaction between the substituents and the aromatic ring.

Conformational analysis is crucial for this molecule due to the flexible tert-butoxy (B1229062) group. Rotation around the C(ring)-O bond gives rise to different conformers. The most stable conformation is determined by the steric hindrance between the bulky tert-butyl group and the adjacent bromine atom. DFT calculations can map the potential energy surface as a function of the C-C-O-C dihedral angle to identify the lowest-energy conformer, which would likely position the tert-butyl group away from the bromine atom to minimize steric repulsion. researchgate.netkoreascience.kr

Illustrative Optimized Geometrical Parameters for this compound

The following table presents hypothetical but plausible geometrical parameters for the lowest-energy conformer of this compound, as would be predicted by DFT calculations. These values are based on typical data for substituted benzenes. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.eduepfl.ch The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. scribd.com The LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. scribd.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's kinetic stability, chemical reactivity, and optical properties. physchemres.orgekb.eg A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

In this compound, the electron-donating tert-butoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom will lower the energy of the molecular orbitals. The combined effect determines the final HOMO and LUMO energies. DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution. researchgate.netresearchgate.net For this molecule, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom, while the LUMO would also be distributed over the aromatic system, with potential contributions from the C-Br antibonding orbital.

Illustrative FMO Energies for this compound

This table provides plausible DFT-calculated frontier orbital energies, comparing substituted and unsubstituted benzene to illustrate the electronic impact of the functional groups.

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comuni-muenchen.de The MEP is plotted onto a constant electron density surface, with colors indicating different potential values. Typically, red represents regions of most negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. wolfram.comresearchgate.net

For this compound, the MEP map would show a significant negative potential (red) around the oxygen atom of the tert-butoxy group due to its lone pairs of electrons. A region of negative potential would also be associated with the π-electron cloud of the aromatic ring and, to a lesser extent, the bromine atom. researchgate.net Conversely, positive potential (blue) would be located on the hydrogen atoms of the benzene ring and the tert-butyl group. This map visually confirms the sites most susceptible to electrophilic attack (the oxygen and the ortho/para positions of the ring) and nucleophilic interactions.

In addition to the visual MEP map, calculations can provide quantitative atomic charges (e.g., Mulliken, Hirshfeld, or NBO charges), which assign a partial charge to each atom in the molecule, offering a numerical representation of the charge distribution.

Prediction and Validation of Vibrational Frequencies and NMR Chemical Shifts

Computational methods, particularly DFT, can accurately predict the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the normal modes of vibration. These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental spectra. researchgate.net For this compound, theoretical spectra would help assign the observed experimental peaks to specific molecular motions, such as C-H stretches of the aromatic and alkyl groups, C-O-C stretches of the ether linkage, and the characteristic C-Br stretch at lower frequencies.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical chemical shifts for each nucleus, which are invaluable for interpreting complex experimental NMR spectra and confirming molecular structures. pdx.eduillinois.edu The predicted shifts for this compound would reflect the electronic environment of each proton and carbon atom, influenced by the inductive and resonance effects of the bromo and tert-butoxy substituents. youtube.com

Illustrative Predicted Vibrational Frequencies and ¹³C NMR Shifts

The following tables show representative predicted data for this compound.

Table 6.4.1: Selected Predicted Vibrational Frequencies (cm⁻¹)

Table 6.4.2: Selected Predicted ¹³C NMR Chemical Shifts (ppm, relative to TMS)

Reactivity Descriptors: Fukui Functions, Local Reactivity Indices, and Nucleophilicity/Electrophilicity Assessment

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. ias.ac.in It helps identify the most reactive sites for different types of chemical attack:

f⁺(r) : For nucleophilic attack (where the molecule accepts an electron). The site with the highest f⁺ value is the most electrophilic.

f⁻(r) : For electrophilic attack (where the molecule donates an electron). The site with the highest f⁻ value is the most nucleophilic.

f⁰(r) : For radical attack.

For this compound, the Fukui functions would likely predict that the ortho and para positions to the electron-donating tert-butoxy group are the most susceptible to electrophilic attack (highest f⁻ values). uchile.clresearchgate.net

Chemical Potential (μ) : Related to the escaping tendency of electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Global Softness (S) : The reciprocal of hardness, indicating high reactivity.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Non-Linear Optical (NLO) Properties and Molecular Polarizability Calculations

Non-linear optical (NLO) materials are capable of altering the properties of light and have applications in optoelectronics and telecommunications. nih.gov The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ). Molecules with large dipole moments, extended π-conjugation, and significant intramolecular charge transfer (ICT), often found in "push-pull" systems with donor and acceptor groups, tend to exhibit strong NLO properties. nih.govresearchgate.net

While this compound is not a traditional push-pull system, the substituents do create an asymmetric electronic environment. DFT calculations can be used to compute the static and dynamic polarizability and hyperpolarizability tensors. rsc.org These calculations would quantify the molecule's potential for NLO applications, providing values for the average polarizability <α> and the first hyperpolarizability (βtot), which is a measure of the second-order NLO response. researchgate.net

Illustrative Predicted NLO Properties for this compound

The table shows plausible calculated values for the electric dipole moment and NLO properties.

Mechanistic Elucidation of Reactions via Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate—and calculating the activation energy (Ea) of the reaction.

For a reaction involving this compound, such as an electrophilic substitution on the aromatic ring or its participation in a palladium-catalyzed cross-coupling reaction, DFT calculations could be used to:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the energies of each species to construct a detailed reaction energy profile.

Use methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state correctly connects the desired reactants and products.

This approach provides a step-by-step understanding of the reaction mechanism, explains observed regioselectivity and stereoselectivity, and can be used to predict the effects of changing substrates, catalysts, or reaction conditions without the need for extensive laboratory experiments.

Future Perspectives in the Research of 1 Bromo 2 Tert Butoxy Benzene

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical manufacturing hinges on the development of green and sustainable processes. For 1-Bromo-2-(tert-butoxy)benzene and related compounds, research is moving towards methods that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of development include:

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like ionic liquids or water-based micellar systems for bromination and etherification reactions. Research has shown the effectiveness of aqueous micellar conditions for copper-catalyzed cross-coupling reactions of related aryl bromides, a strategy that could be adapted for synthesis. acs.org

Catalysis in Green Synthesis: The use of efficient, recyclable, and non-toxic catalysts is crucial. Future routes may employ earth-abundant metal catalysts like iron or copper as alternatives to precious metals such as palladium. Iron-catalyzed preparations of biphenyls from bromobenzene (B47551) have been explored as a model for introducing green chemistry concepts.

Solvent-Free and Energy-Efficient Methods: Techniques like mechanochemical grinding and microwave-assisted synthesis are being investigated to reduce solvent use and reaction times. A patent for an eco-friendly synthesis of bromobenzene highlights the use of a solid, water-soluble brominating reagent and refluxing at atmospheric pressure, minimizing energy-intensive steps. google.com

Table 1: Comparison of Traditional vs. Prospective Sustainable Synthetic Approaches
ParameterTraditional ApproachFuture Sustainable Approach
SolventsVolatile Organic Compounds (e.g., Dichloromethane, Chloroform)Ionic Liquids, Supercritical CO₂, Water, Bio-solvents
CatalystsStoichiometric Lewis acids (e.g., AlCl₃, FeBr₃)Recyclable solid acids, Earth-abundant metal catalysts (Fe, Cu), Biocatalysts
Energy InputHigh-temperature refluxMicrowave irradiation, Mechanochemistry (ball milling), Photochemistry
ReagentsMolecular Bromine (Br₂)Solid brominating agents (e.g., N-Bromosuccinimide), In-situ generated hypobromous acid google.com
Waste GenerationSignificant acidic and organic waste streamsMinimized waste through atom economy, catalyst recycling

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deeper understanding of the reaction mechanisms involving this compound is essential for rational catalyst design and reaction optimization. The interplay between the electronic effects of the butoxy group and the steric hindrance it creates is a key area for investigation.

Future research will likely employ a synergistic approach:

In-situ Spectroscopic Studies: Techniques like NMR, IR, and X-ray absorption spectroscopy can be used to observe reactive intermediates in real-time, providing direct evidence for proposed catalytic cycles.

Kinetic Analysis: Detailed kinetic studies can help elucidate the rate-determining step of a reaction and quantify the impact of steric hindrance on reaction rates.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping potential energy surfaces, visualizing transition states, and predicting the outcomes of reactions. acs.org For electrophilic aromatic substitution, mechanistic models describe the formation of a benzenonium intermediate, the stability of which is influenced by substituents. msu.edumsu.edu Computational studies can model this intermediate and the transition states leading to it, providing insights into how the tert-butoxy (B1229062) group influences regioselectivity and reaction barriers.

Applications in Emerging Fields of Organic Chemistry and Materials Science

While this compound is a valuable synthetic intermediate, its full potential in cutting-edge applications is yet to be realized. The 2-(tert-butoxy)phenyl motif can be strategically incorporated into larger molecules to fine-tune their properties.

Organic Electronics: The bulky tert-butoxy group can be used to control the solid-state packing of organic molecules. This could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) to prevent undesirable aggregation and improve device performance and solubility.

Pharmaceuticals and Agrochemicals: The lipophilic nature and steric bulk of the 2-(tert-butoxy)phenyl group can be advantageous in drug design to enhance metabolic stability, improve membrane permeability, or enforce a specific conformation for binding to a biological target. The demand for intermediates like 1-Bromo-4-tert-butylbenzene in the pharmaceutical and agrochemical sectors is a strong indicator of the potential for its ortho-substituted counterpart. datainsightsmarket.com

Porous Materials and Polymers: As a building block, this compound could be used to synthesize polymers of intrinsic microporosity (PIMs) or metal-organic frameworks (MOFs). The tert-butoxy group would create void space within the material, making it useful for gas storage, separation, or catalysis.

Supramolecular Chemistry: The compound can serve as a precursor for more complex molecules designed for molecular recognition and self-assembly. The tert-butoxy group can act as a sterically directing element, guiding the formation of specific host-guest complexes or larger supramolecular architectures.

The exploration of these emerging applications will drive further innovation in the synthesis and functionalization of this versatile chemical compound.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2-(tert-butoxy)benzene, and what analytical techniques confirm its purity?

The synthesis typically involves Friedel-Crafts alkylation or bromination of a pre-functionalized benzene derivative. For example:

  • Friedel-Crafts alkylation : Reacting tert-butanol with a brominated benzene precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Bromination : Direct bromination of 2-(tert-butoxy)benzene using Br₂ with FeBr₃ as a catalyst to achieve regioselective substitution .
    Analytical validation : Purity is confirmed via ¹H/¹³C NMR (to verify substituent positions and steric effects), LC-MS/GC-MS (for molecular weight confirmation), and elemental analysis .

Q. How do researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., deshielding effects from bromine and tert-butoxy groups), while ¹³C NMR confirms carbon connectivity and electronic effects .
  • Mass spectrometry : High-resolution MS distinguishes isotopic patterns (e.g., bromine’s 1:1 natural abundance for ⁷⁹Br/⁸¹Br) and validates molecular formula .
  • UV-Vis spectroscopy : Used to study electronic transitions influenced by the electron-withdrawing bromine and electron-donating tert-butoxy group .

Advanced Research Questions

Q. What strategies are employed to optimize regioselectivity in electrophilic substitution reactions involving this compound?

  • Directing group effects : The tert-butoxy group acts as a strong para-directing group, while bromine deactivates the ring. Competing effects require precise control of reaction conditions (e.g., temperature, catalyst loading) to favor desired substitution patterns .
  • Lewis acid modulation : Adjusting the strength of Lewis acids (e.g., FeBr₃ vs. AlCl₃) can alter electrophilic attack sites. Computational modeling (DFT) helps predict regioselectivity .

Q. How does the steric bulk of the tert-butoxy group influence reaction pathways in cross-coupling reactions with this compound?

  • Steric hindrance : The tert-butoxy group impedes access to the aromatic ring in Suzuki-Miyaura or Buchwald-Hartwig couplings, often requiring bulky ligands (e.g., XPhos) or elevated temperatures to facilitate metal coordination .
  • Case study : In Pd-catalyzed couplings, steric effects reduce yields unless ortho-bromine is activated via pre-complexation strategies .

Q. What crystallographic techniques are used to determine the three-dimensional structure of bromo-aryl ether derivatives, and what insights do they provide?

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and non-covalent interactions (e.g., π-stacking in selenium analogues) .
  • Key insights : The tert-butoxy group induces torsional strain in the benzene ring, affecting molecular packing and reactivity. For example, crystal structures of related compounds reveal twisted conformations that influence solid-state reactivity .

Applications in Academic Research

Q. What role does this compound play as an intermediate in synthesizing bioactive molecules?

  • Pharmaceutical intermediates : Used to construct kinase inhibitors and Tau protein modulators, where the bromine serves as a handle for further functionalization (e.g., cross-coupling to introduce heterocycles) .
  • Case study : In ACS Chemical Neuroscience (2018), brominated aryl ethers were key intermediates in synthesizing modified Tau peptides for Alzheimer’s research .

Q. How is computational chemistry applied to predict the reactivity of brominated aryl ethers in complex reaction systems?

  • DFT calculations : Model transition states to predict activation barriers for substitution or coupling reactions. For example, simulating the energy profile of SNAr reactions with amines .
  • Molecular docking : Screens potential interactions of derivatives with biological targets (e.g., enzyme active sites) to prioritize synthetic targets .

Data Analysis and Contradictions

Q. How should researchers approach contradictory data in yield optimization studies involving this compound?

  • Parameter screening : Systematically vary reaction variables (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors .
  • Case example : Discrepancies in Friedel-Crafts yields may arise from trace moisture deactivating AlCl₃. Anhydrous conditions and in-situ catalyst activation (e.g., using molecular sieves) resolve such issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.